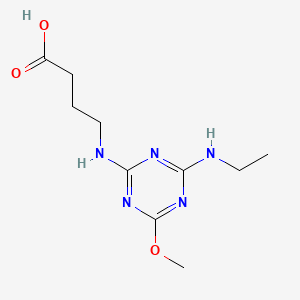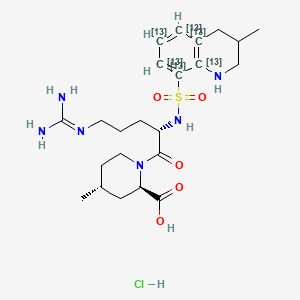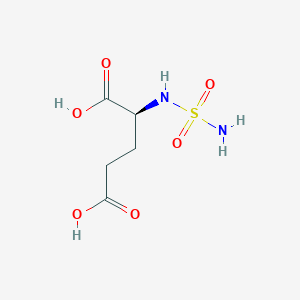
eNOS pT495 decoy peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound eNOS pT495 decoy peptide is a specific peptide designed to prevent the phosphorylation of threonine at position 495 (T495) on endothelial nitric oxide synthase (eNOS). This inhibition reduces eNOS uncoupling and mitochondrial redistribution, making it a valuable tool in research, particularly in studies related to ventilator-induced lung injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eNOS pT495 decoy peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala . The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Analyse Chemischer Reaktionen
Types of Reactions: eNOS pT495 decoy peptide primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylation of threonine at position 495 is a critical regulatory mechanism for eNOS activity .
Common Reagents and Conditions:
Phosphorylation: Protein kinase C (PKC) is commonly involved in the phosphorylation of eNOS at T495.
Dephosphorylation: Specific phosphatases can remove the phosphate group from T495, reversing the phosphorylation.
Major Products: The major product of these reactions is the phosphorylated or dephosphorylated form of eNOS, which affects its activity and function in endothelial cells.
Wissenschaftliche Forschungsanwendungen
eNOS pT495 decoy peptide has several scientific research applications:
Ventilator-Induced Lung Injury: It is used to study the mechanisms of lung injury induced by mechanical ventilation
Endothelial Function: The peptide helps in understanding the regulation of endothelial nitric oxide synthase and its role in vascular function.
Mitochondrial Bioenergetics: Research on mitochondrial redistribution and bioenergetics in endothelial cells benefits from this peptide.
Wirkmechanismus
The eNOS pT495 decoy peptide works by specifically inhibiting the phosphorylation of threonine at position 495 on eNOS. This inhibition prevents eNOS uncoupling, a process where eNOS produces superoxide instead of nitric oxide, leading to oxidative stress . The peptide thereby maintains the proper function of eNOS, ensuring the production of nitric oxide, which is crucial for vascular health and endothelial barrier function .
Vergleich Mit ähnlichen Verbindungen
eNOS pS1177 decoy peptide: Targets the phosphorylation site at serine 1177 on eNOS.
nNOS pS1412 decoy peptide: Targets neuronal nitric oxide synthase at serine 1412.
Uniqueness: The eNOS pT495 decoy peptide is unique in its specific inhibition of the T495 phosphorylation site, which is crucial for preventing eNOS uncoupling and maintaining endothelial function. This specificity makes it particularly valuable in studies related to endothelial dysfunction and oxidative stress .
Eigenschaften
Molekularformel |
C113H204N46O26 |
|---|---|
Molekulargewicht |
2623.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1 |
InChI-Schlüssel |
DZHAMUUCDIPICV-LXDXYCGCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


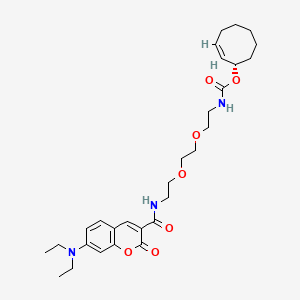

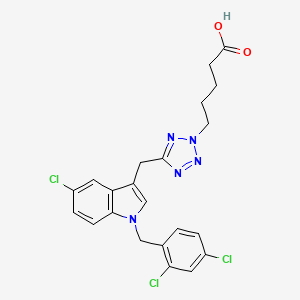
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

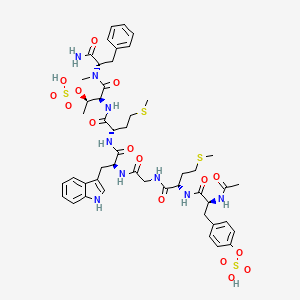

![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)
